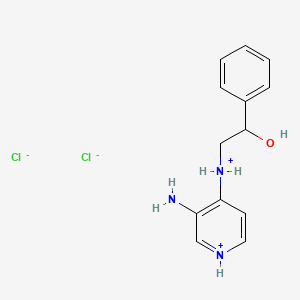
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both hydroxyphenethylamino and amino-pyridine groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxyphenethylamine with 3-amino-pyridine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a primary amine.
科学研究应用
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride involves its interaction with specific molecular targets. The hydroxyphenethylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino-pyridine group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.
相似化合物的比较
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride can be compared with other similar compounds, such as:
4-Aminopyridine: Known for its use in neurological research and treatment of certain disorders.
3,4-Diaminopyridine: Used in the treatment of Lambert-Eaton myasthenic syndrome.
4-Hydroxyphenethylamine: A naturally occurring compound with various biological activities.
The uniqueness of this compound lies in its combined functional groups, which provide a versatile platform for diverse chemical reactions and applications.
属性
CAS 编号 |
18527-73-6 |
|---|---|
分子式 |
C13H17Cl2N3O |
分子量 |
302.20 g/mol |
IUPAC 名称 |
(3-aminopyridin-1-ium-4-yl)-(2-hydroxy-2-phenylethyl)azanium;dichloride |
InChI |
InChI=1S/C13H15N3O.2ClH/c14-11-8-15-7-6-12(11)16-9-13(17)10-4-2-1-3-5-10;;/h1-8,13,17H,9,14H2,(H,15,16);2*1H |
InChI 键 |
VPNLBBJTGQOCLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C[NH2+]C2=C(C=[NH+]C=C2)N)O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















